molecular formula C24H25NO2 B3997411 N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide

N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide

Cat. No.: B3997411
M. Wt: 359.5 g/mol
InChI Key: DNRKZQXZGPDJLA-UHFFFAOYSA-N
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Description

N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of naphthaldehyde-based Schiff bases These compounds are known for their unique structural properties and diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide typically involves the condensation reaction between 1-hydroxynaphthaldehyde and a suitable amine, followed by cyclization. The reaction is usually carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Advanced purification techniques such as column chromatography or crystallization may be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups enable it to form hydrogen bonds and coordinate with metal ions, which can influence various biochemical processes. Additionally, its naphthalene ring structure allows it to participate in π-π interactions, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide stands out due to its unique combination of a naphthalene ring, phenylmethyl group, and cyclohexanecarboxamide moiety

Properties

IUPAC Name

N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c26-23-20-14-8-7-9-17(20)15-16-21(23)22(18-10-3-1-4-11-18)25-24(27)19-12-5-2-6-13-19/h1,3-4,7-11,14-16,19,22,26H,2,5-6,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRKZQXZGPDJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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